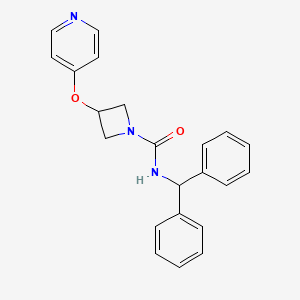

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(25-15-20(16-25)27-19-11-13-23-14-12-19)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYQHBGOSGRZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.

Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of an appropriate amino alcohol or amino halide precursor.

Coupling Reactions: The benzhydryl group is introduced through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation.

Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can produce alcohols or amines using lithium aluminum hydride.

- Substitution Reactions : It can undergo nucleophilic or electrophilic substitutions, facilitating the introduction of different functional groups .

Biological Applications

The compound has been investigated for its biological activity , particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further investigation in treating infections.

- Antiviral Activity : Research is ongoing to evaluate its effectiveness against various viral pathogens.

- Anticancer Potential : The compound is being explored for its potential as an anticancer agent. Its mechanism may involve inhibiting enzymes linked to cell proliferation, thereby inducing apoptosis in cancer cells .

Medical Applications

In the medical field, this compound shows promise as:

- Therapeutic Agent : Its potential use in treating inflammatory conditions and cancers has been highlighted in several studies. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell growth .

- Fatty Acid Amide Hydrolase Inhibitor : As noted in patent literature, derivatives of this compound may inhibit fatty acid amide hydrolase, which is relevant for treating various medical conditions .

Industrial Applications

The compound's unique properties make it valuable in industrial applications such as:

- Material Development : It can be utilized in the synthesis of new materials with specific chemical properties.

- Chemical Processes : Its role as a reagent or catalyst in chemical reactions could streamline industrial processes .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of N-benzhydrylpiperazine derivatives against HeLa cancer cells. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting that structural modifications could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on various azetidine derivatives demonstrated that modifications to the N-benzhydryl group could lead to increased antimicrobial efficacy. This highlights the importance of structural diversity in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Contrasts

Azetidine-based compounds are increasingly explored for antiparasitic applications. Below is a comparative analysis of N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide with key analogs:

Key Findings

Structural Rigidity and Binding Affinity: BRD2987’s bicyclic scaffold enhances rigidity, improving target binding (PheRS) and reducing off-target effects. The benzhydryl group in the target compound increases molecular weight (~395 g/mol) and lipophilicity, which may limit blood-brain barrier penetration compared to BRD2987 (MW ~350 g/mol).

Target Specificity :

- BRD2987’s selectivity for T. gondii PheRS over human homologs is attributed to structural differences in the enzyme’s active site. The pyridin-4-yloxy group in the target compound could mimic phenylalanine’s aromatic side chain, suggesting a similar target mechanism, though this remains unverified .

Efficacy in Disease Models: BRD2987 reduces acute infection by 90% and chronic cyst burden by 50% in mice.

Limitations: Folate inhibitors like pyrimethamine are ineffective against chronic toxoplasmosis and exhibit host toxicity. Bicyclic azetidines address this gap, but their synthesis is more complex than monocyclic analogs.

Biological Activity

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. The specific structure of this compound allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in neurotransmitter regulation and are often targeted in neurodegenerative diseases .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant inhibition of cell viability in human cancer cells like HepG2 and A549 .

- Induction of Apoptosis : The compound may stimulate apoptotic pathways through the activation of caspases and cleavage of poly ADP-ribose polymerase (PARP), which are markers of programmed cell death .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and related compounds:

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds to understand their biological activities better:

- Study on Enzyme Inhibition : A study evaluated several azetidine derivatives for their ability to inhibit MAO-A and MAO-B. Compounds with specific substituents showed enhanced inhibitory activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

- Cancer Cell Line Testing : Another research effort assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain structural modifications significantly influenced the antiproliferative activity, highlighting the importance of chemical structure in therapeutic efficacy .

Q & A

Q. What synthetic routes are recommended for N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide, and what intermediates are critical for structural validation?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key intermediates include:

- Azetidine-1-carboxamide precursors : Synthesized via nucleophilic substitution or cyclization reactions.

- Pyridinyloxy intermediates : Introduced through etherification or SNAr (nucleophilic aromatic substitution) under basic conditions.

- Benzhydryl group incorporation : Achieved via alkylation or reductive amination.

For structural validation, intermediates should be characterized using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the azetidine ring conformation, pyridinyloxy substituent orientation, and benzhydryl group stereochemistry.

- Mass Spectrometry (MS) : HRMS or ESI-MS validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities, necessitating repeated purification (e.g., column chromatography) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling reactions, while Lewis acids (e.g., ZnCl₂) stabilize reactive intermediates.

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., azetidine ring formation).

- Workflow : Use automated reactors for precise parameter control in multi-step syntheses .

Q. How do pH and temperature stability profiles impact experimental design in biological assays?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess compound integrity.

- pH-dependent hydrolysis : The pyridinyloxy group may hydrolyze under acidic conditions (pH < 4), requiring buffered solutions (pH 7.4) for in vitro assays.

- Storage : Lyophilization or storage in anhydrous DMSO at −20°C preserves stability. Contradictions in biological activity data may arise from decomposition, necessitating HPLC purity checks pre-assay .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) to normalize inter-lab variability.

- Purity thresholds : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities.

- Dose-response curves : Perform multiple replicates to distinguish true activity from experimental noise.

- Computational modeling : Molecular docking studies can rationalize discrepancies by predicting binding modes to target proteins .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- QSAR modeling : Correlate structural features (e.g., pyridinyloxy substituent position) with activity data to predict optimal modifications.

- ADMET prediction : Tools like SwissADME forecast bioavailability, metabolic stability, and toxicity.

- Docking simulations : Identify key interactions (e.g., hydrogen bonds with azetidine carboxamide) using crystal structures of target proteins (e.g., kinases). Validate predictions with synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.